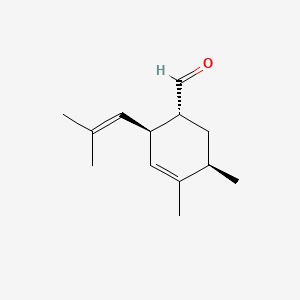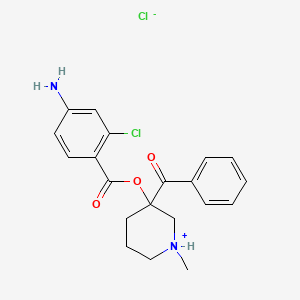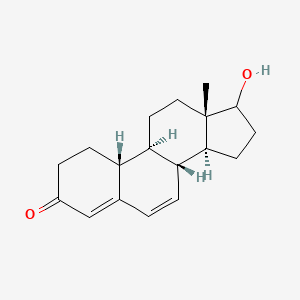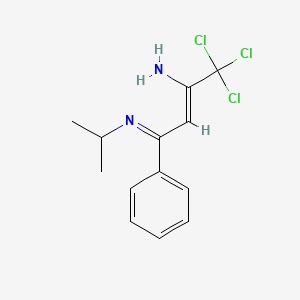![molecular formula C13H18N2O4 B13733324 [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate CAS No. 19961-61-6](/img/structure/B13733324.png)
[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.293 g/mol. This compound is known for its unique structure, which includes a methoxycarbonylamino group attached to a phenyl ring and an N-(2-methylpropyl)carbamate group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate typically involves the reaction of 3-aminobenzoic acid with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(methoxycarbonylamino)phenyl] N-(2-ethylpropyl)carbamate
- [3-(methoxycarbonylamino)phenyl] N-(2-methylbutyl)carbamate
- [3-(methoxycarbonylamino)phenyl] N-(2-methylpentyl)carbamate
Uniqueness
[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
19961-61-6 |
|---|---|
Formule moléculaire |
C13H18N2O4 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-9(2)8-14-12(16)19-11-6-4-5-10(7-11)15-13(17)18-3/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |
Clé InChI |
IHMONZYYTNHVBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


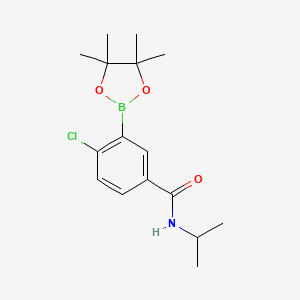
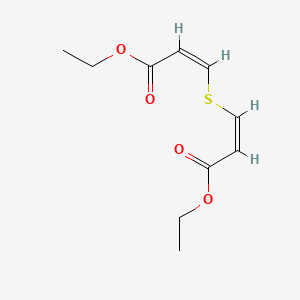
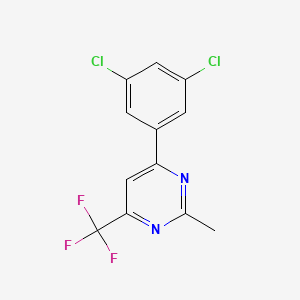
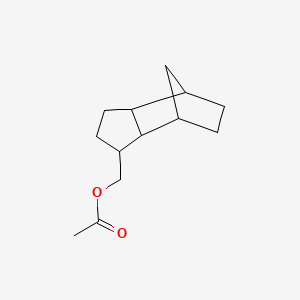
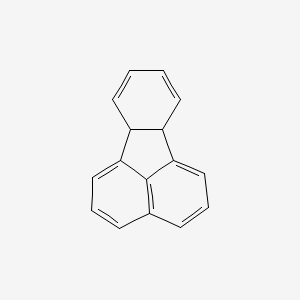
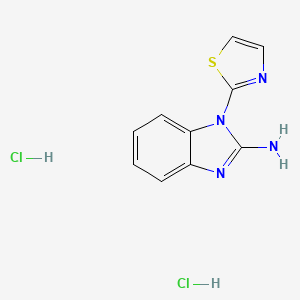

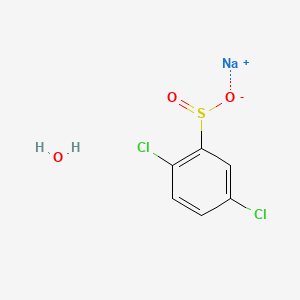
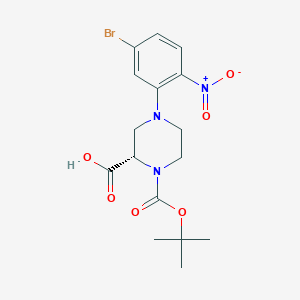
![2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)
